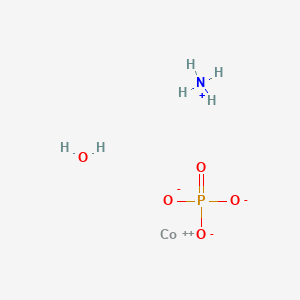
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- is a heterocyclic organic compound that belongs to the oxazolone family. It has been widely studied in scientific research due to its unique chemical properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of other heterocyclic compounds, such as oxazoles and thiazoles. It has also been investigated as a potential ligand for metal ions in catalytic reactions. Moreover, 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been studied for its biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- is not fully understood. However, it is believed to exert its biological activities through the interaction with specific targets in cells. For example, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Biochemical and Physiological Effects
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been reported to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been shown to induce apoptosis in cancer cells by activating specific pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- in lab experiments is its unique chemical structure, which allows for the synthesis of other heterocyclic compounds. It also exhibits a broad range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl-. One direction is the investigation of its potential as a ligand for metal ions in catalytic reactions. Another direction is the exploration of its use as a building block for the synthesis of other heterocyclic compounds. Moreover, further studies are needed to elucidate its mechanism of action and to identify its specific targets in cells. Additionally, the development of new methods for the synthesis of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- with higher yields and purity is also an area of future research.
Synthesemethoden
The synthesis of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- can be achieved through various methods, including the reaction of cyclohexylideneacetone with phenyl isocyanate in the presence of a base, or the reaction of cyclohexylideneacetone with phenyl isocyanate followed by cyclization with acetic anhydride. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Eigenschaften
CAS-Nummer |
52956-46-4 |
|---|---|
Produktname |
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- |
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
4-cyclohexylidene-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H15NO2/c17-15-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h2,5-6,9-10H,1,3-4,7-8H2 |
InChI-Schlüssel |
OTXQQAAIQJZVKT-UHFFFAOYSA-N |
SMILES |
C1CCC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CC1 |
Kanonische SMILES |
C1CCC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



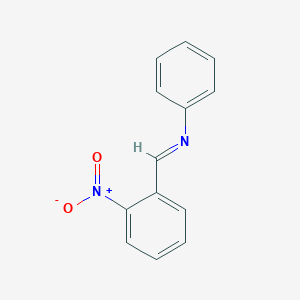

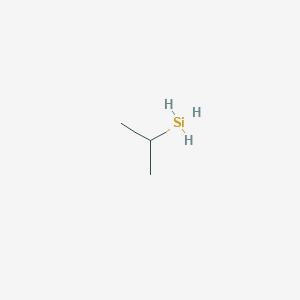

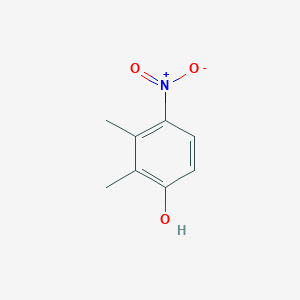
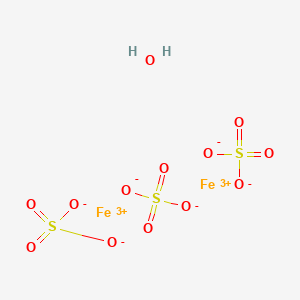




![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)


